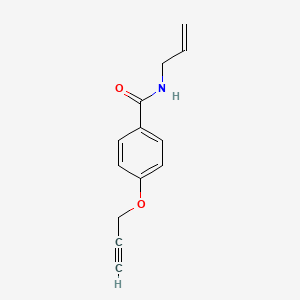
N-allyl-4-(2-propyn-1-yloxy)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-allyl-4-(2-propyn-1-yloxy)benzamide, also known as APB, is a synthetic compound that has been extensively studied for its potential use in neuroscience research. APB is a selective agonist for the metabotropic glutamate receptor subtype 5 (mGluR5), which is involved in a variety of physiological and pathological processes in the brain.
作用機序
N-allyl-4-(2-propyn-1-yloxy)benzamide acts as a selective agonist for mGluR5, which is a G protein-coupled receptor that is widely expressed in the brain. Upon binding of this compound to mGluR5, a cascade of intracellular signaling events is triggered, leading to the modulation of various cellular processes. The exact mechanism of action of this compound on mGluR5 is still not fully understood, but it is thought to involve the activation of downstream effectors such as protein kinase C and extracellular signal-regulated kinase.
Biochemical and Physiological Effects:
This compound has been shown to modulate a variety of biochemical and physiological processes in the brain, including synaptic plasticity, neuronal excitability, neurotransmitter release, and gene expression. It has been shown to enhance long-term potentiation (LTP), a cellular mechanism underlying learning and memory, and to reduce long-term depression (LTD), a cellular mechanism underlying memory extinction. This compound has also been shown to reduce anxiety and depression-like behaviors in animal models, and to attenuate drug-seeking behavior in addiction models.
実験室実験の利点と制限
N-allyl-4-(2-propyn-1-yloxy)benzamide has several advantages as a tool compound for neuroscience research. It is highly selective for mGluR5 and does not interact with other glutamate receptors, which allows for specific modulation of mGluR5 signaling. It is also commercially available and has been extensively characterized in vitro and in vivo. However, this compound has some limitations as well. It has a relatively short half-life in vivo, which requires frequent dosing to maintain its effects. It also has poor blood-brain barrier penetration, which limits its use in certain brain regions.
将来の方向性
There are several future directions for research with N-allyl-4-(2-propyn-1-yloxy)benzamide. One area of interest is the role of mGluR5 in neurodegenerative diseases, such as Parkinson's and Alzheimer's. This compound has been shown to have neuroprotective effects in animal models of these diseases, and further research could elucidate the underlying mechanisms and potential therapeutic applications. Another area of interest is the development of more potent and selective mGluR5 agonists, which could have improved pharmacological properties and therapeutic potential. Finally, the use of this compound in combination with other compounds or therapies could lead to synergistic effects and improved outcomes in various neurological and psychiatric disorders.
合成法
The synthesis method of N-allyl-4-(2-propyn-1-yloxy)benzamide involves the reaction of 4-hydroxybenzaldehyde with propargyl bromide to form 4-(2-propyn-1-yloxy)benzaldehyde. This intermediate is then reacted with allylamine in the presence of a catalyst to form this compound. The synthesis of this compound has been optimized for high yield and purity, and the compound is commercially available for research purposes.
科学的研究の応用
N-allyl-4-(2-propyn-1-yloxy)benzamide has been widely used as a tool compound in neuroscience research to study the role of mGluR5 in various physiological and pathological processes in the brain. It has been shown to modulate synaptic plasticity, learning and memory, anxiety and depression, addiction, and neurodegenerative diseases such as Parkinson's and Alzheimer's. This compound has also been used to investigate the underlying mechanisms of mGluR5 signaling, including the activation of intracellular signaling pathways and the regulation of ion channels and neurotransmitter release.
特性
IUPAC Name |
N-prop-2-enyl-4-prop-2-ynoxybenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13NO2/c1-3-9-14-13(15)11-5-7-12(8-6-11)16-10-4-2/h2-3,5-8H,1,9-10H2,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SJLMCFPBXUIFKS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCNC(=O)C1=CC=C(C=C1)OCC#C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-{4-[2-amino-3-cyano-6-(3,5-dimethyl-1H-pyrazol-4-yl)pyridin-4-yl]phenoxy}acetamide](/img/structure/B5374231.png)
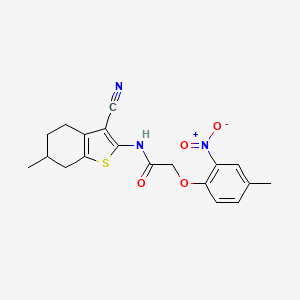
![1-{2-oxo-2-[(4aS*,8aR*)-2-oxo-1-propyloctahydro-1,6-naphthyridin-6(2H)-yl]ethyl}pyrimidine-2,4(1H,3H)-dione](/img/structure/B5374234.png)

![1-[(dimethylamino)sulfonyl]-N-[5-(methylthio)-1,3,4-thiadiazol-2-yl]-3-piperidinecarboxamide](/img/structure/B5374244.png)
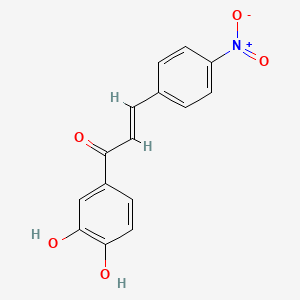
![N-(3-chloro-4-methylphenyl)-N'-[2-(1-piperidinyl)ethyl]urea](/img/structure/B5374268.png)
![2,2-dimethyl-N-{2-[methyl(methylsulfonyl)amino]ethyl}-1-(2-thienyl)cyclopropanecarboxamide](/img/structure/B5374282.png)
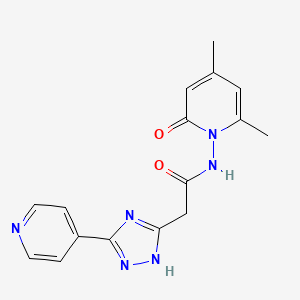
![3-(5-{[5-(1,3-benzodioxol-5-yl)-6-(ethoxycarbonyl)-7-methyl-3-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidin-2(3H)-ylidene]methyl}-2-furyl)benzoic acid](/img/structure/B5374290.png)
![1-[(2'-methoxy-3-biphenylyl)carbonyl]-N,N-dimethyl-4-azepanamine](/img/structure/B5374317.png)
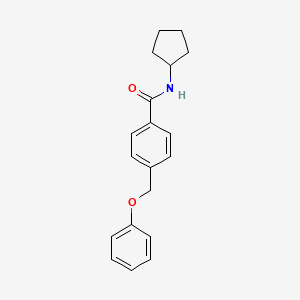
![methyl 3-[(2-chloro-4-methylbenzoyl)amino]-4-(4-methyl-1-piperazinyl)benzoate](/img/structure/B5374324.png)
![3-allyl-5-{3-methoxy-4-[3-(4-methoxyphenoxy)propoxy]benzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5374331.png)